molecular formula C20H21N3O3S2 B2659815 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2310124-94-6

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2659815
CAS RN: 2310124-94-6
M. Wt: 415.53
InChI Key: HGBIBLCHQLWCBM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an imidazole ring, a piperidine ring, a thiophene ring, and a phenyl ring . Imidazole rings are present in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Piperidine is a common structure in many pharmaceuticals, and thiophene is a sulfur-containing aromatic compound .


Molecular Structure Analysis

The compound contains several functional groups and heterocyclic rings, which would contribute to its chemical properties. The presence of the imidazole ring, for example, would make the compound capable of participating in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, thiophene, and phenyl rings. For instance, the imidazole ring can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring could increase the compound’s solubility in water .

Scientific Research Applications

Synthesis and Structure

Research in this area has involved the synthesis of various derivatives containing arylthio/sulfinyl/sulfonyl groups, with one study reporting the synthesis and characterization of novel N-phenylpyrazolyl aryl methanones derivatives, indicating favorable herbicidal and insecticidal activities (Wang et al., 2015). Another study focused on the synthesis of oxime derivatives, showcasing good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Biological Activities

Exploration into biological activities has been a significant application, with studies investigating the potential for targeting histamine H(3)-receptor antagonists through imidazole replacement, suggesting that this strategy could be applied successfully to certain derivatives (Meier et al., 2001). Research on sulfur-containing compounds aimed at targeting the vesicular acetylcholine transporter (VAChT) in the brain has also been conducted, presenting compounds with high binding affinities and selectivity (Luo et al., 2018).

Material Science Applications

In material science, the synthesis and characterization of sulfonated polybenzimidazoles containing phenyl phthalazinone groups for proton exchange membrane applications have been highlighted, showing excellent thermal stability and conductivity (Liu et al., 2014). Another study focused on the removal of malodorous organic sulfides using metal phthalocyanine sulfonate as a photocatalyst under visible light, indicating efficient oxidation and potential for environmental deodorization applications (Sun, Xiong, & Xu, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

Future Directions

The future research directions would depend on the intended use of the compound. If it’s being investigated for use as a pharmaceutical, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-22-12-9-21-20(22)28(25,26)18-6-10-23(11-7-18)19(24)16-4-2-15(3-5-16)17-8-13-27-14-17/h2-5,8-9,12-14,18H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIBLCHQLWCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

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